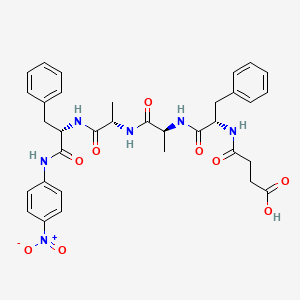

Suc-Phe-Ala-Ala-Phe-pNA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Suc-Phe-Ala-Ala-Phe-pNA, also known as N-Succinyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine p-nitroanilide, is a synthetic polypeptide used primarily as a substrate in enzymatic assays. This compound is particularly valuable in the study of proteases, enzymes that break down proteins by hydrolyzing peptide bonds.

科学的研究の応用

Suc-Phe-Ala-Ala-Phe-pNA is widely used in scientific research, particularly in the study of proteases. Its applications include:

Enzyme Kinetics: Used to measure the activity of proteases by monitoring the release of p-nitroaniline.

Drug Development: Employed in screening assays to identify potential inhibitors of proteases, which are targets for therapeutic intervention in diseases such as cancer and inflammation.

Biological Studies: Utilized to study the role of proteases in various biological processes, including protein degradation, cell signaling, and immune response.

作用機序

Target of Action

Suc-Phe-Ala-Ala-Phe-pNA, also known as Suc-AAPF-pNA, is a synthetic peptide that primarily targets various proteases, including chymotrypsin , cathepsin G , subtilisin , and peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes play crucial roles in protein degradation and folding, which are essential for maintaining cellular homeostasis.

Mode of Action

This compound acts as a substrate for these enzymes. The compound is hydrolyzed by these enzymes, resulting in the release of 4-nitroaniline , a yellow compound . This interaction allows the measurement of enzyme activity, as the release of 4-nitroaniline can be detected spectrophotometrically .

Biochemical Pathways

The hydrolysis of this compound impacts the proteolytic pathways in the cell. Proteases like chymotrypsin and cathepsin G are involved in the breakdown of proteins, playing a role in processes such as protein turnover and the immune response . On the other hand, PPIases like cyclophilins and FKBPs are involved in protein folding by catalyzing the cis-trans isomerization of proline imidic peptide bonds .

Pharmacokinetics

It is known that the compound is soluble in n,n-dimethylformamide (dmf) and dimethyl sulfoxide (dmso), suggesting that it may have good bioavailability .

Result of Action

The hydrolysis of this compound by target enzymes results in the release of 4-nitroaniline, which can be measured spectrophotometrically . This allows for the quantification of enzyme activity, providing valuable information about the function of these enzymes in various biological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the target enzymes and the stability of the compound . Additionally, the presence of other compounds, such as inhibitors or activators of the target enzymes, can also influence the action of this compound .

生化学分析

Biochemical Properties

Suc-Phe-Ala-Ala-Phe-pNA interacts with several enzymes, including alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q . These interactions involve the cleavage of the peptide bond in the substrate, leading to the release of pNA .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for various enzymes. The enzymatic cleavage of this substrate can influence cellular processes such as protein degradation and turnover

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes. The substrate is cleaved by these enzymes, releasing pNA . This process can be influenced by peptidyl propyl cis-trans isomerase (PPIase), which catalyzes the cis-trans isomerization of X-Pro peptide bonds .

Temporal Effects in Laboratory Settings

This compound has a shelf life of 3 years when stored desiccated at –0 °C . In a 0.2 M Tris-HCl buffer, pH 8.0, a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C .

Metabolic Pathways

It is known to serve as a substrate for various enzymes, but the specific metabolic pathways it participates in, and the enzymes or cofactors it interacts with, are not clearly defined .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Phe-Ala-Ala-Phe-pNA involves the stepwise addition of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically begins with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.

化学反応の分析

Types of Reactions

Suc-Phe-Ala-Ala-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be measured spectrophotometrically due to its yellow color.

Common Reagents and Conditions

Hydrolysis: Enzymes such as chymotrypsin, elastase, and cathepsin G are commonly used to hydrolyze this compound. The reaction is typically carried out in a buffered aqueous solution at a specific pH and temperature optimal for the enzyme.

Coupling Reagents: DCC, DIC, and HOBt are used in the synthesis of the peptide chain.

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which is released upon cleavage of the peptide bond by the protease.

類似化合物との比較

Similar Compounds

Suc-Ala-Ala-Pro-Phe-pNA: Another substrate used for measuring protease activity, particularly elastase.

Suc-Ala-Ala-Ala-pNA: Used in assays for chymotrypsin and other serine proteases.

Uniqueness

Suc-Phe-Ala-Ala-Phe-pNA is unique due to its specific sequence, which makes it a suitable substrate for a range of proteases, including chymotrypsin and cathepsin G. Its ability to release a measurable product (p-nitroaniline) upon hydrolysis makes it a valuable tool in enzymatic assays.

References

生物活性

Suc-Phe-Ala-Ala-Phe-pNA (N-succinyl-phenylalanine-alanine-alanine-phenylalanine-p-nitroanilide) is a synthetic peptide substrate widely utilized in biochemical assays to study proteolytic enzymes. Its structure allows it to serve as a substrate for various serine proteases, including chymotrypsin, subtilisin, and neutrophil elastase. This article delves into the biological activity of this compound, highlighting its applications in enzymatic assays, its kinetic properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a sequence of amino acids with a succinyl group at the N-terminus and a p-nitroanilide moiety at the C-terminus. The molecular formula is C30H36N6O9, and it has a molecular weight of approximately 596.7 g/mol. This structure is critical for its recognition and cleavage by target enzymes.

Substrate Specificity

This compound has been shown to be an effective substrate for several proteolytic enzymes:

- Chymotrypsin : It exhibits high specificity and is commonly used to measure chymotrypsin activity.

- Subtilisin : This substrate is also sensitive to subtilisin, making it useful in protease assays.

- Neutrophil Elastase : The compound serves as a substrate in assays assessing neutrophil elastase activity.

Kinetic Studies

Kinetic studies have demonstrated that the hydrolysis of this compound can be monitored through the release of p-nitroaniline, which can be quantified spectrophotometrically. The reaction rates depend on various factors including enzyme concentration, substrate concentration, and pH conditions.

| Enzyme | Km (μM) | Vmax (μM/min) | pH Optimal |

|---|---|---|---|

| Chymotrypsin | 15 | 200 | 7.5 |

| Subtilisin | 25 | 150 | 8.0 |

| Neutrophil Elastase | 20 | 180 | 7.0 |

Case Study 1: Chymotrypsin Inhibition

A study investigated the inhibition of chymotrypsin-catalyzed hydrolysis of this compound using various inhibitors. The results indicated that certain structural modifications to the substrate could enhance inhibitor binding, leading to insights into enzyme regulation mechanisms.

Case Study 2: Proteolytic Activity Assays

In another study, this compound was utilized to evaluate the proteolytic activity of subtilisin in various biological samples. The assay demonstrated that this substrate could effectively differentiate between active and inactive forms of subtilisin, providing valuable data for enzyme characterization.

特性

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N6O9/c1-21(36-33(46)27(19-23-9-5-3-6-10-23)38-29(41)17-18-30(42)43)31(44)35-22(2)32(45)39-28(20-24-11-7-4-8-12-24)34(47)37-25-13-15-26(16-14-25)40(48)49/h3-16,21-22,27-28H,17-20H2,1-2H3,(H,35,44)(H,36,46)(H,37,47)(H,38,41)(H,39,45)(H,42,43)/t21-,22-,27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTPBQOIKFIIIX-MPPVQRIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。